REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C([O-])(O)=O.[Na+].Cl[CH2:15][C:16](Cl)=[O:17]>C(Cl)(Cl)Cl.CC[N+](CC1C=CC=CC=1)(CC)CC.[Cl-]>[O:8]1[CH2:15][C:16](=[O:17])[NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]1=2 |f:1.2,5.6|
|
Name
|
|
Quantity
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5.45 g
|
Type
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reactant
|
Smiles
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NC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
|
8.16 g
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Type
|
reactant
|
Smiles
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ClCC(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
catalyst
|
Smiles
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CC[N+](CC)(CC)CC1=CC=CC=C1.[Cl-]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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Into a 100 mL round bottom flask was placed
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Type
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ADDITION
|
Details
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was added dropwise
|
Type
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CUSTOM
|
Details
|
to react
|
Type
|
STIRRING
|
Details
|
with stirring, for 1 hour while the temperature
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
was maintained at 0-5° C
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
STIRRING
|
Details
|
with stirring, overnight while the temperature
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
was maintained at 55° C
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated by evaporation under vacuum
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
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The product was precipitated by the addition of H2O
|
Type
|
FILTRATION
|
Details
|
A filtration
|
Type
|
WASH
|
Details
|
The filter cake was washed 2 times with 50 mL of H2O
|
Type
|
CUSTOM
|
Details
|
The final product was purified by recrystallization from ethanol
|
Type
|
CUSTOM
|
Details
|
This resulted in 4.5 g (60%) of 2H-benzo[b][1,4]oxazin-3(4H)-one as a white solid
|
Name
|
|
Type
|
|
Smiles
|
O1C2=C(NC(C1)=O)C=CC=C2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |